molecular formula C15H14BrNS B14306729 3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide CAS No. 114589-24-1

3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide

Cat. No.: B14306729
CAS No.: 114589-24-1
M. Wt: 320.2 g/mol
InChI Key: LZLMVHAHBNTLCF-UHFFFAOYSA-M
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Description

3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a benzyl group and a methyl group attached to the benzothiazole ring, along with a bromide ion as a counterion. Benzothiazoles are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide typically involves the condensation of 2-mercaptoaniline with benzyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various benzyl or methyl-substituted derivatives.

Scientific Research Applications

3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: The parent compound of the benzothiazole family, lacking the benzyl and methyl groups.

    2-Benzyl-3-methyl-1,3-benzothiazol-3-ium methyl sulfate: A similar compound with a methyl sulfate counterion instead of bromide.

    3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: A related compound with a hydroxyethyl group and chloride counterion.

Uniqueness

3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide is unique due to its specific substitution pattern and the presence of the bromide counterion. These structural features contribute to its distinct chemical reactivity and potential applications in various fields. The presence of the benzyl group enhances its lipophilicity, which can influence its biological activity and interaction with molecular targets.

Properties

CAS No.

114589-24-1

Molecular Formula

C15H14BrNS

Molecular Weight

320.2 g/mol

IUPAC Name

3-benzyl-5-methyl-1,3-benzothiazol-3-ium;bromide

InChI

InChI=1S/C15H14NS.BrH/c1-12-7-8-15-14(9-12)16(11-17-15)10-13-5-3-2-4-6-13;/h2-9,11H,10H2,1H3;1H/q+1;/p-1

InChI Key

LZLMVHAHBNTLCF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)SC=[N+]2CC3=CC=CC=C3.[Br-]

Origin of Product

United States

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